Pilaralisib, also known as XL147, is a selective and reversible inhibitor of class I phosphoinositide 3-kinases (PI3K), specifically targeting the alpha (α), delta (δ), and gamma (γ) isoforms. It has a molecular formula of and a molecular weight of approximately 541.02 g/mol. Pilaralisib exhibits a potent inhibitory effect on these isoforms, with IC50 values of 39 nM for PI3Kα, 36 nM for PI3Kδ, and 23 nM for PI3Kγ in cell-free assays, while showing reduced potency against PI3Kβ .
Pilaralisib functions by inhibiting the phosphorylation of downstream signaling molecules involved in various cellular processes such as survival, proliferation, and metabolism. The inhibition of the PI3K pathway leads to decreased levels of phosphorylated protein kinase B (AKT), which is critical for tumor growth and survival . In preclinical studies, Pilaralisib has demonstrated the ability to inhibit tumor growth in various cancer models by disrupting these signaling pathways.
Pilaralisib has shown significant biological activity against various cancer types. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, with a median relative IC50 value of 10.9 µM in pediatric preclinical testing program cell lines . In vivo studies using BALB/c nu/nu mice have demonstrated that oral administration of Pilaralisib at a dose of 100 mg/kg effectively inhibits tumor growth in solid glioma xenografts without significant toxicity . Additionally, clinical trials have reported partial responses in patients with chronic lymphocytic leukemia and lymphoma, further establishing its potential as an effective therapeutic agent .
Pilaralisib is primarily investigated for its applications in oncology, particularly for treating hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Its ability to inhibit the PI3K signaling pathway makes it a promising candidate for combination therapies with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms . Additionally, ongoing research explores its potential use in other malignancies characterized by aberrant PI3K signaling.
Interaction studies have shown that Pilaralisib can modulate immune responses by affecting cytokine levels and B-cell trafficking in patients with chronic lymphocytic leukemia. Clinical trials have reported significant reductions in plasma levels of various cytokines following treatment with Pilaralisib, indicating its role in altering immune microenvironments within tumors . Furthermore, it has been noted to enhance the cytotoxic effects of other anti-cancer agents when used in combination therapies.
Pilaralisib shares structural and functional similarities with several other PI3K inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Target Isoforms | IC50 Values (nM) | Unique Features |
---|---|---|---|---|
Idelalisib | Selective | PI3Kδ | ~4 | Approved for CLL; highly selective for PI3Kδ |
BKM120 | Pan-class | PI3Kα/β/γ/δ | ~50-100 | Broad-spectrum activity; less selective |
Copanlisib | Selective | PI3Kα/δ | ~30 | Approved for follicular lymphoma |
Duvelisib | Dual | PI3Kδ/CK1 | ~10 | Targets both PI3Kδ and casein kinase 1 |
Pilaralisib is unique due to its balanced inhibition across multiple isoforms (α, δ, γ) while being less potent against PI3Kβ compared to some other inhibitors like Idelalisib, which is highly selective for PI3Kδ. This broad-spectrum activity may provide advantages in treating cancers with diverse genetic backgrounds involving different PI3K isoforms .
Irritant